p-Naphtholbenzein functions as a versatile acid-base indicator, meaning it changes color based on the surrounding solution's acidity (pH). In acidic solutions, it remains colorless, while turning yellow in neutral solutions and red in basic solutions [1]. This color change allows scientists to visually determine the endpoint of an acid-base titration, signifying the point where equal amounts of acid and base have been added.
[1] PubChem. National Institutes of Health.
p-Naphtholbenzein exhibits chelating properties, meaning it can form complex ring structures with metal ions. This property makes it valuable in studying metal-ligand interactions and their role in various biological and chemical processes [2].
p-Naphtholbenzein is a chemical compound with the molecular formula C27H18O. It is primarily recognized as a pH indicator, exhibiting a distinctive color change in response to varying pH levels. The compound is characterized by its ability to transition from yellow to red as the pH shifts from acidic to alkaline conditions. This property makes it particularly valuable in titrations and other analytical chemistry applications.
The structure of p-Naphtholbenzein consists of a naphthalene ring system with hydroxyl groups, which contribute to its reactivity and functionality. Its unique structural features enable it to participate in various
These reversible reactions are essential for its application in monitoring pH levels in various solutions.
The biological activity of p-Naphtholbenzein is noteworthy, particularly regarding its potential toxicity. Studies indicate that exposure to this compound may lead to cardiac sensitization and severe heart abnormalities. Additionally, prolonged exposure can result in liver and kidney damage, as well as allergic reactions . Due to these risks, handling p-Naphtholbenzein requires caution and adherence to safety protocols.
Several methods exist for synthesizing p-Naphtholbenzein:
These methods allow for the production of p-Naphtholbenzein with varying degrees of efficiency and scalability.
Interaction studies involving p-Naphtholbenzein focus on its behavior in different chemical environments. Research indicates that it can interact with various ionic species, affecting its colorimetric properties. Additionally, studies have shown that its reactivity can be influenced by the presence of other compounds, which may either enhance or inhibit its function as an indicator. Understanding these interactions is crucial for optimizing its use in analytical procedures.
Several compounds share similarities with p-Naphtholbenzein, particularly in their structural features or functional roles as indicators. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Phenolphthalein | C20H14O4 | Commonly used as an acid-base indicator; transitions from colorless to pink. |
Bromothymol Blue | C27H28Br2O5S | A pH indicator that changes from yellow to blue; used in biological applications. |
Methyl Orange | C14H14N3NaO3S | Changes from red to yellow; often used in titrations involving strong acids and weak bases. |
p-Naphtholbenzein is unique due to its specific color transition range and structural characteristics, making it particularly suited for certain analytical applications where other indicators may not perform as effectively.
The discovery of p-naphtholbenzein (CAS 145-50-6) is rooted in early 20th-century efforts to develop reliable acid-base indicators. In 1908, German chemist Heinrich Caro synthesized the compound and identified its potential as a pH-sensitive dye. Caro, renowned for his work on indigo and alizarin dyes, recognized the compound’s ability to transition from yellow in acidic environments to blue-green in alkaline conditions, making it ideal for titration applications.
Early research focused on optimizing synthesis methods. By the 1920s, chemists systematically studied its color change range and sensitivity. The 1930s saw its adoption in complexometric titrations due to its ability to form stable complexes with metal ions. The 1950s brought improvements in purity and stability, enabling widespread use in analytical chemistry. Modern applications extend to nanotechnology and biomedical imaging, where its fluorescent properties are leveraged.
Key Historical Milestones
Period | Developmental Phase | Significance |
---|---|---|
1908 | Initial synthesis by Heinrich Caro | First identification as a pH indicator |
1920s–1930s | Systematic study of pH-dependent behavior | Established transition range (pH 8.2–10.0) |
1950s | Purity optimization | Enabled reproducibility in titrations |
2000s–Present | Nanotechnology and biomedical applications | Expanded into sensor development and imaging |
p-Naphtholbenzein functions as a chromogenic acid-base indicator through reversible protonation/deprotonation. Its color change is governed by two primary theories:
Proposes that the indicator exists in two forms:
The equilibrium is described by:
$$
Ka = \frac{[H^+] [In^-]}{[HIn]}
$$
At pH near $$ pKa $$, both forms coexist, producing a visible color transition. For p-naphtholbenzein, $$ pK_a \approx 8.95 $$, aligning with its pH range of 8.2–10.0.
Explains color changes via resonance stabilization between tautomeric forms:
Table 1: Comparison of Theoretical Mechanisms
Mechanism | Key Features | Spectral Characteristics |
---|---|---|
Ostwald Theory | Protonation/deprotonation equilibrium | λmax shifts from 210 nm (acidic) to 626 nm (basic) |
Quinonoid Theory | Resonance between tautomeric structures | Enhanced conjugation in quinone-phenolate form |
The molecular structure of p-naphtholbenzein (C₂₇H₁₈O₂) dictates its chromogenic properties.
Table 2: Structural Components and Functional Roles
Component | Role in Indicator Functionality |
---|---|
4-Hydroxy-1-naphthol | Provides protonation sites, enhances solubility in polar solvents |
α-Hydroxybenzylidene | Facilitates resonance stabilization, enables chromophore formation |
Modern synthesis involves:
p-Naphtholbenzein, with the molecular formula C₂₇H₁₈O₂ and CAS number 145-50-6, represents a significant organic compound characterized by its distinctive naphthalene-benzene conjugated system [15] [19]. The compound exhibits a molecular weight of 374.43-374.44 g/mol and appears as a dark red to red-brown powder with a melting point of 230-235°C [15] [19] [35].
The benzoin condensation pathway represents one of the most established synthetic approaches for p-naphtholbenzein synthesis [20] [21] [22]. This methodology involves the coupling of benzaldehyde derivatives with 1-naphthol under catalytic conditions [20] [21]. The reaction proceeds through a nucleophilic addition mechanism where cyanide ion or thiamine serves as the catalyst [20] [26]. The process initiates with the formation of a cyanohydrin intermediate, followed by polarity reversal of the carbonyl group and subsequent condensation with the naphthol component [20] [21].
The benzoin condensation demonstrates remarkable efficiency with typical yields ranging from 60-90%, making it a preferred synthetic route [20] [21] [22] [26]. The reaction mechanism follows a well-characterized pathway where the catalyst facilitates the formation of a nucleophilic species that undergoes condensation with the aromatic aldehyde component [20] [21]. Temperature control remains critical, with optimal conditions maintained between 0-5°C during the initial stages to prevent decomposition of the diazonium intermediate [3].
The classical condensation approach utilizes 1-naphthol and benzotrichloride as primary starting materials under acidic conditions [30]. This methodology produces p-naphtholbenzein with yields typically ranging from 70-85% [30]. The reaction proceeds through electrophilic aromatic substitution where the benzotrichloride acts as the electrophilic component attacking the activated naphthol ring system [30].
Chromatographic separation becomes essential in this approach due to the formation of multiple products, including phenol-naphthol-benzein derivatives and other structural analogs [30]. The isolation and purification process requires careful monitoring to achieve the desired product purity [30].
The modified Friedländer condensation represents an advanced synthetic strategy employing 2-aminonicotinaldehyde with alpha- and beta-naphthols [34]. This single-step procedure achieves yields of 71-73% through thermal cyclization at 150°C [34]. The reaction mechanism involves nucleophilic condensation followed by intramolecular cyclization to form the desired naphthalene-containing product [34].
The thermal cyclization process requires precise temperature control, with chlorobenzene serving as the preferred solvent system [34]. This methodology demonstrates particular utility in constructing complex polycyclic structures with enhanced regioselectivity [34].
Direct condensation methods utilize 4-hydroxy-1-naphthyl derivatives as starting materials under controlled alkaline or acidic conditions [5]. These approaches typically yield 52-80% of the desired product through various mechanistic pathways [5]. The reaction with phenyl hydrazine, thiosemicarbazide, and hydroxylamine derivatives provides access to multiple structural variants [5].
The condensation with ethyl acetoacetate under Claisen condensation conditions produces acetonaphthoyl ketone intermediates, which subsequently undergo cyclization with hydrazine hydrate to form pyrazoline derivatives [5]. These intermediates can be further transformed to access p-naphtholbenzein and related structures [5].
Synthesis Method | Starting Materials | Catalyst/Conditions | Typical Yield (%) | Key Advantages |
---|---|---|---|---|
Benzoin Condensation Route | Benzaldehyde derivatives, 1-naphthol | Cyanide ion/thiamine catalyst | 60-90 | Well-established mechanism |
Classical Condensation | 1-Naphthol, benzotrichloride | Acidic conditions | 70-85 | Simple procedure |
Modified Friedländer Condensation | 2-Aminonicotinaldehyde, α/β-naphthols | Thermal cyclization at 150°C | 71-73 | Single synthetic step |
Direct Condensation from Naphthol | 4-Hydroxy-1-naphthyl derivatives | Alkaline/acidic medium | 52-80 | Direct approach |
The synthesis of p-naphtholbenzein-β-d-galactopyranoside (PNB-Gal) represents a significant derivatization strategy for functional enhancement [6] [27]. This chromogenic substrate synthesis involves the reaction of p-naphtholbenzein with α-acetobromogalactose under strongly alkaline conditions [6] [27]. The process requires dissolution of 5 millimoles of p-naphtholbenzein in acetone, followed by treatment with potassium hydroxide solution to maintain pH above 11 [6] [27].
The galactoside formation proceeds through nucleophilic substitution where the hydroxyl group of p-naphtholbenzein attacks the anomeric carbon of the acetobromogalactose [6] [27]. Multiple additions of alkali solution are necessary throughout the reaction to maintain optimal pH conditions [6] [27]. After overnight stirring, the reaction mixture undergoes extensive purification involving sodium carbonate precipitation, dichloromethane extraction, and ion-exchange resin treatment [6].
The final deprotection step utilizes sodium methoxide in methanol over 5 hours, yielding approximately 1.5 g of purified PNB-Gal from the starting materials [6]. This derivative demonstrates exceptional utility as a β-galactosidase substrate, with 192 out of 206 Enterobacteriaceae strains (93.2%) successfully hydrolyzing the compound [27].
The development of p-naphtholbenzein-coated magnetic nanoparticles represents an innovative derivatization approach for enhanced extraction applications [12] [31]. This methodology involves the surface functionalization of iron oxide magnetic nanoparticles with p-naphtholbenzein to create hydrophobic surface-modified materials [31]. The resulting PNB-MNPs demonstrate remarkable extraction efficiency of 98.2% for berberine recovery [31].
The fabrication process requires careful characterization through Fourier transform infrared spectroscopy, X-ray diffraction, thermogravimetric analysis, vibrating sample magnetometry, scanning electron microscopy, and transmission electron microscopy [31]. The optimized extraction conditions include pH 4, 20 mg of magnetic nanoparticles, 30 mL sample volume, 1-minute sonication time at room temperature, and 500 μL methanol as desorbing solvent [31].
The ultrasound-assisted dispersive magnetic solid phase extraction methodology achieves preconcentration factors of 134 and 122 for plasma and urine matrices, respectively [31]. Method detection limits reach 0.17 and 0.19 μg/L for plasma and urine samples, demonstrating exceptional analytical performance [31].
Ester derivatization represents another significant enhancement strategy, particularly through reaction with acetic anhydride under reflux conditions for 6 hours [5]. These modifications typically achieve yields of 70-90% and provide enhanced stability characteristics for the parent compound [5]. The acetylation process involves nucleophilic acyl substitution at the hydroxyl functional groups [5].
Metal complex formation offers additional derivatization possibilities through chelation with metal salts including iron(III) and copper(II) species [9]. These complexes demonstrate utility in catalytic applications and sensing technologies [9]. The formation process occurs under aqueous or organic medium conditions with yields ranging from 60-80% [9].
Alkylation reactions provide access to structurally modified derivatives through reaction with alkyl halides under basic conditions at elevated temperatures [5] [10]. These transformations typically yield 50-75% of the desired products and serve as important synthetic intermediates [5] [10]. The alkylation process involves nucleophilic substitution at the aromatic system or hydroxyl groups [10].
Glycoside coupling reactions extend beyond galactoside formation to include various sugar derivatives and glycosyl donors under anhydrous conditions [27] [28]. These reactions achieve yields of 65-85% and provide access to diverse enzyme substrates [27] [28]. The coupling process requires careful control of reaction conditions to prevent decomposition of sensitive glycosyl components [28].
Derivatization Strategy | Target Functional Group | Reagents Used | Yield (%) | Application |
---|---|---|---|---|
Galactoside Formation | Hydroxyl group | α-Acetobromogalactose, KOH | 75-85 | β-galactosidase substrate |
Magnetic Nanoparticle Coating | Surface modification | Fe₃O₄ nanoparticles | 98.2 (extraction efficiency) | Berberine extraction |
Ester Derivatization | Carboxyl/hydroxyl groups | Acetic anhydride, acid catalysts | 70-90 | Stability enhancement |
Metal Complex Formation | Chelation sites | Metal salts (Fe³⁺, Cu²⁺) | 60-80 | Catalysis, sensing |
Glycoside Coupling | Anomeric carbon | Sugar derivatives, glycosyl donors | 65-85 | Enzyme substrates |
Alkylation Reactions | Aromatic system | Alkyl halides, base | 50-75 | Synthetic intermediates |
Alpha-naphtholbenzein represents a closely related structural analog with molecular formula C₂₇H₂₀O₃ and molecular weight 392.45 g/mol [16] [18]. This compound differs from p-naphtholbenzein through the presence of an additional hydroxyl group, resulting in distinct physicochemical properties [16] [18]. The melting point remains similar at 230-235°C, but the pH transition range shifts to 8.5-9.8 with a color change from yellow to green [16] [18].
The synthesis of alpha-naphtholbenzein follows similar condensation pathways but requires modified reaction conditions to accommodate the additional functional group [18]. The compound demonstrates different solubility characteristics, showing slight solubility in dimethyl sulfoxide and methanol [18]. The density increases to 1.328 g/cm³ compared to the estimated 1.1098 g/cm³ for p-naphtholbenzein [18].
Beta-naphtholbenzein maintains the same molecular formula C₂₇H₁₈O₂ as p-naphtholbenzein but exhibits different linkage patterns within the molecular structure [13] [14]. The compound shows a slightly lower melting point of 225-230°C and a pH transition range of 8.0-9.5 [13] [14]. The color change progresses from yellow to blue, distinguishing it from the yellow to green-blue transition observed in p-naphtholbenzein [13] [14].
The structural differences arise from alternative coupling positions during the condensation reactions, leading to distinct regioisomers [14]. These positional variations significantly impact the electronic properties and indicator behavior of the resulting compounds [14].
Phenol-naphthol-benzein derivatives encompass a broader family of compounds with variable molecular formulas and substitution patterns [30]. These derivatives typically maintain molecular weights in the range of 374-392 g/mol with melting points spanning 220-240°C [30]. The pH transition ranges vary from 8.0-10.0 depending on the specific substitution pattern [30].
The synthesis of these derivatives requires chromatographic separation due to the formation of multiple products during the condensation reactions [30]. The reaction of phenols and 1-naphthol with benzotrichloride produces complex mixtures requiring careful isolation procedures [30]. X-/Y-chromophore behavior characterizes these compounds, with two distinct absorption maxima that undergo hypsochromic shifts in neutral, alkaline, and acidic solutions [30].
5-Oxo-14-phenyl-5H-dibenzo[a,h]xanthene represents a structurally distinct analog with molecular formula C₂₅H₁₆O₂ and molecular weight 364.39 g/mol [30]. This compound exhibits pH-independent orange coloration and orange fluorescence, contrasting with the pH-sensitive behavior of naphtholbenzein derivatives [30]. The melting point decreases to 180-185°C, reflecting the different core structure [30].
Cyclohexenoesculetin derivatives provide alternative chromogenic substrates with molecular formula C₁₅H₁₆O₄ and molecular weight 272.29 g/mol [6] [27]. These compounds demonstrate a colorless to black color change in the pH range 6.0-8.0 [6] [27]. The melting points typically range from 160-165°C, significantly lower than naphtholbenzein analogs [6] [27].
The esculetin derivatives require iron inclusion in reaction media to form insoluble black chelates upon hydrolysis [27]. This mechanism differs fundamentally from the direct color changes observed in naphtholbenzein systems [27]. However, the presence of iron can interfere with deaminase activity, generating colored products in peptone-containing media [27].
Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | pH Transition Range | Color Change | Key Structural Feature |
---|---|---|---|---|---|---|
α-Naphtholbenzein | C₂₇H₂₀O₃ | 392.45 | 230-235 | 8.5-9.8 | Yellow to green | Additional OH group |
p-Naphtholbenzein | C₂₇H₁₈O₂ | 374.44 | 230-235 | 8.2-10.0 | Yellow to green-blue | Standard structure |
β-Naphtholbenzein | C₂₇H₁₈O₂ | 374.44 | 225-230 | 8.0-9.5 | Yellow to blue | Different linkage pattern |
Phenol-naphthol-benzein derivatives | C₂₇H₁₈O₂ (variable) | 374-392 | 220-240 | 8.0-10.0 | Variable | Multiple substitution patterns |
5-Oxo-14-phenyl-5H-dibenzo[a,h]xanthene | C₂₅H₁₆O₂ | 364.39 | 180-185 | pH independent | Orange (constant) | Xanthene core |
Cyclohexenoesculetin derivatives | C₁₅H₁₆O₄ | 272.29 | 160-165 | 6.0-8.0 | Colorless to black | Esculetin derivative |
The comparative analysis reveals distinct advantages and limitations for each structural analog synthesis [30] [34]. Alpha-naphtholbenzein requires additional hydroxylation steps, increasing synthetic complexity but providing enhanced chelation capabilities [16] [18]. Beta-naphtholbenzein synthesis follows similar pathways to p-naphtholbenzein but requires regioselective control to achieve the desired linkage pattern [13] [14].
Phenol-naphthol-benzein derivatives offer structural diversity but necessitate extensive purification procedures due to multiple product formation [30]. The xanthene analogs provide pH-independent coloration but sacrifice the indicator properties that make naphtholbenzein derivatives valuable [30]. Esculetin derivatives offer lower molecular weight alternatives but require iron chelation for color development [6] [27].
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